2-Bromo-1-(2,4-dimethylphenyl)butan-1-one
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Description
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H15BrO . It is a solid substance and can be used as a reference substance for drug impurities and reagents .
Molecular Structure Analysis
The molecular weight of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is 255.15 . The SMILES string representation of its structure is O=C(C(CC)Br)C1=C©C=C©C=C1 .
Physical And Chemical Properties Analysis
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a solid substance . Its molecular formula is C12H15BrO and it has a molecular weight of 255.15 .
Scientific Research Applications
Environmental Implications and Brominated Flame Retardants
Research has explored the occurrence, environmental fate, and potential risks associated with novel brominated flame retardants (NBFRs), including compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. These studies highlight concerns about the persistence, bioaccumulation, and toxicological effects of NBFRs in indoor and outdoor environments. Such work underscores the importance of monitoring these compounds to mitigate their impact on health and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Synthetic Chemistry
Research into synthetic methodologies often investigates the reactivity and applications of brominated compounds, including those structurally related to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. For example, studies on the regioselectivity of bromination reactions of unsymmetrical pyridines provide valuable insights for the synthesis of complex molecules, potentially including pharmaceuticals and materials science applications (Thapa, Brown, Balestri, & Taylor, 2014).
properties
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRDASCYVLRFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C(C=C(C=C1)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one |
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